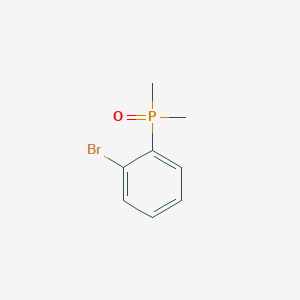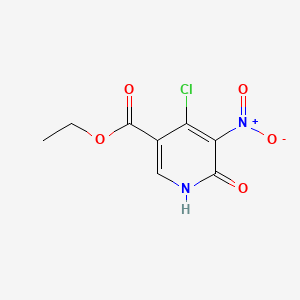
5-氟-7-硝基-1,3-二氢-吲哚-2-酮
概述
描述
5-Fluoro-7-nitro-1,3-dihydro-indol-2-one is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a fluorine atom at the 5th position and a nitro group at the 7th position on the indole ring, which imparts unique chemical and biological properties.
科学研究应用
5-Fluoro-7-nitro-1,3-dihydro-indol-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
生化分析
Biochemical Properties
5-Fluoro-7-nitro-1,3-dihydro-indol-2-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 5-Fluoro-7-nitro-1,3-dihydro-indol-2-one, have shown interactions with enzymes involved in antiviral, anti-inflammatory, and anticancer activities . These interactions often involve binding to active sites of enzymes, leading to inhibition or modulation of enzyme activity.
Cellular Effects
The effects of 5-Fluoro-7-nitro-1,3-dihydro-indol-2-one on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that indole derivatives can affect various cell types, leading to changes in cell proliferation, apoptosis, and differentiation . For example, 5-Fluoro-7-nitro-1,3-dihydro-indol-2-one may impact the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cellular outcomes.
Molecular Mechanism
At the molecular level, 5-Fluoro-7-nitro-1,3-dihydro-indol-2-one exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, it may interact with transcription factors, influencing gene expression patterns . The molecular mechanism also involves modulation of signaling pathways, such as those related to inflammation and cell survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-7-nitro-1,3-dihydro-indol-2-one can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, which may affect their efficacy and potency . Long-term exposure to 5-Fluoro-7-nitro-1,3-dihydro-indol-2-one may lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 5-Fluoro-7-nitro-1,3-dihydro-indol-2-one vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it may cause toxic or adverse effects . Studies have identified threshold effects, where the compound’s efficacy plateaus or adverse effects become prominent. Understanding the dosage-response relationship is critical for optimizing the therapeutic potential of 5-Fluoro-7-nitro-1,3-dihydro-indol-2-one.
Metabolic Pathways
5-Fluoro-7-nitro-1,3-dihydro-indol-2-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and biotransformation. These interactions can influence metabolic flux and the levels of metabolites . For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. Understanding these pathways is essential for predicting the pharmacokinetics and pharmacodynamics of 5-Fluoro-7-nitro-1,3-dihydro-indol-2-one.
Transport and Distribution
The transport and distribution of 5-Fluoro-7-nitro-1,3-dihydro-indol-2-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . For example, the compound may be transported across cell membranes by solute carriers or bind to intracellular proteins that facilitate its distribution. These processes are crucial for understanding the bioavailability and therapeutic potential of 5-Fluoro-7-nitro-1,3-dihydro-indol-2-one.
Subcellular Localization
The subcellular localization of 5-Fluoro-7-nitro-1,3-dihydro-indol-2-one influences its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or mitochondria, affecting cellular metabolism and energy production.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-7-nitro-1,3-dihydro-indol-2-one typically involves multiple steps starting from commercially available precursors. One common method involves the following steps:
Starting Material: The synthesis begins with 4-fluoroaniline.
Formation of Intermediate: 4-Fluoroaniline reacts with chloral hydrate and hydroxylamine hydrochloride to form 4-fluoro-2-nitrosoacetanilide.
Cyclization: The intermediate undergoes cyclization in the presence of concentrated sulfuric acid to form 5-fluoroindole-2,3-dione.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors, efficient purification techniques, and recycling of solvents to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
5-Fluoro-7-nitro-1,3-dihydro-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 3 and 5.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin(II) chloride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 5-fluoro-7-nitroindole-2,3-dione.
Reduction: Formation of 5-fluoro-7-amino-1,3-dihydro-indol-2-one.
Substitution: Formation of halogenated derivatives at the indole ring.
作用机制
The mechanism of action of 5-Fluoro-7-nitro-1,3-dihydro-indol-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The fluorine atom enhances the compound’s ability to interact with biological targets, increasing its potency and selectivity .
相似化合物的比较
Similar Compounds
- 5-Fluoroindole-2,3-dione
- 7-Fluoroindole-2,3-dione
- 5-Fluoro-3-methylindole
Uniqueness
5-Fluoro-7-nitro-1,3-dihydro-indol-2-one is unique due to the presence of both a fluorine atom and a nitro group on the indole ring. This combination imparts distinct chemical reactivity and biological activity compared to other indole derivatives. The fluorine atom enhances the compound’s stability and lipophilicity, while the nitro group contributes to its potential cytotoxic effects .
属性
IUPAC Name |
5-fluoro-7-nitro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O3/c9-5-1-4-2-7(12)10-8(4)6(3-5)11(13)14/h1,3H,2H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTABSUQFXHSBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)F)[N+](=O)[O-])NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1,1'-biphenyl]-4-yl-1-naphthalenamine](/img/structure/B1444371.png)













